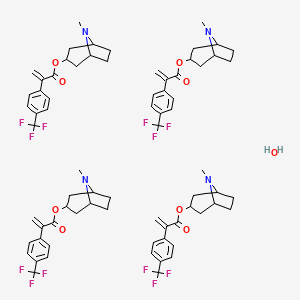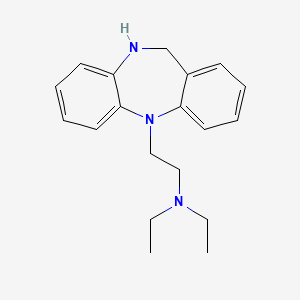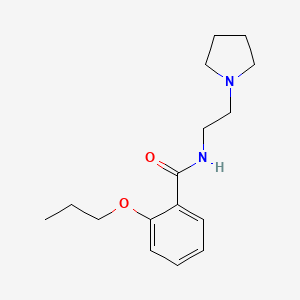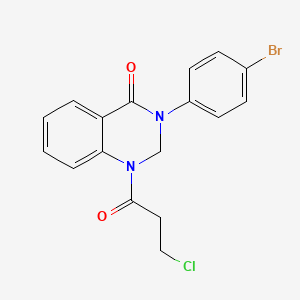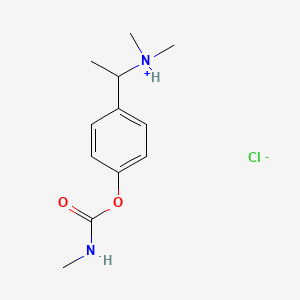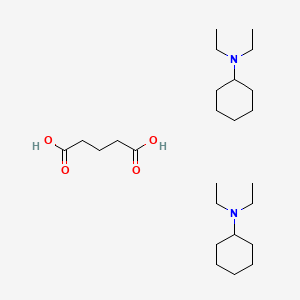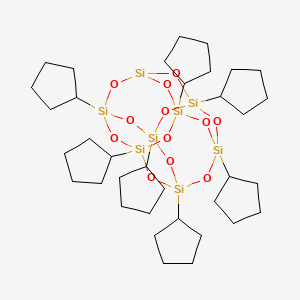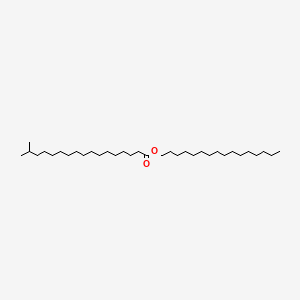
Hexadecyl 16-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The preparation involves the following steps:
Esterification: The reaction between 16-methylheptadecanoic acid and hexadecanol in the presence of an acid catalyst.
Acid Catalysis: Commonly, sulfuric acid or p-toluenesulfonic acid is used as the catalyst.
Alcoholysis: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Chemical Reactions Analysis
Hexadecyl 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used as an additive in lubricants, plasticizers, and adhesives.
Mechanism of Action
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Hexadecyl 16-methylheptadecanoate can be compared with similar compounds such as:
Methyl 16-methylheptadecanoate: This compound has a similar structure but with a methyl ester group instead of a hexadecyl ester group.
16-methylheptadecanoic acid: This compound is the parent acid of this compound and has similar chemical properties.
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields .
Properties
CAS No. |
69086-01-7 |
|---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
InChI Key |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




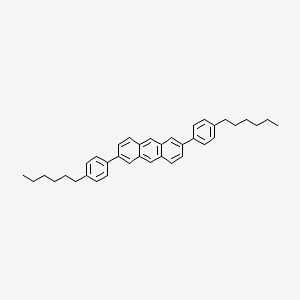
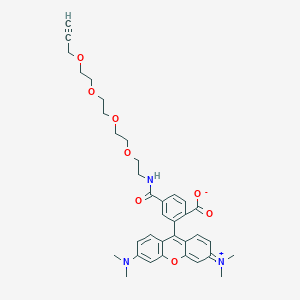
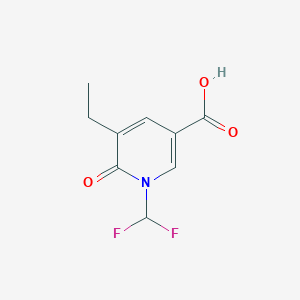
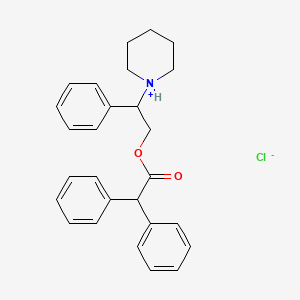
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
